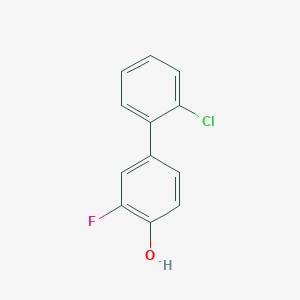

4-(2-Chlorophenyl)-2-fluorophenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-chlorophenyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(14)7-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKMRCJNZXNREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684205 | |

| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-45-2 | |

| Record name | 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic Analysis and Intermolecular Interactions of 4 2 Chlorophenyl 2 Fluorophenol and Its Analogs

Single Crystal X-ray Diffraction for Absolute Structure Determination

The crystallographic data obtained from SCXRD are typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), providing a valuable resource for further structural analysis and comparison with related compounds.

Table 1: Representative Crystallographic Data for a Halogenated Biaryl Analog

| Parameter | Value |

| Chemical Formula | C₁₄H₇Cl₄FN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 10.987(2) |

| c (Å) | 11.234(3) |

| β (°) | 115.23(1) |

| Volume (ų) | 1378.9(5) |

| Z | 4 |

| R-factor (%) | 4.5 |

| Data for (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene, a related halogenated biaryl compound. nih.gov |

Analysis of Crystal Packing and Supramolecular Assembly

The way individual molecules of 4-(2-Chlorophenyl)-2-fluorophenol and its analogs arrange themselves in the crystal lattice is known as crystal packing. This packing is driven by a delicate balance of intermolecular forces, leading to the formation of well-ordered three-dimensional structures. The study of these arrangements, or supramolecular assemblies, is crucial for understanding and predicting the physical properties of the solid material.

In many halogenated aromatic compounds, the crystal packing is dominated by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov These interactions guide the molecules to assemble into specific motifs, such as chains, sheets, or more complex three-dimensional networks. nih.gov For example, in the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, C—H···π interactions are responsible for linking the molecules into a three-dimensional network. nih.gov The specific arrangement can be highly dependent on the substitution pattern of the aromatic rings.

The study of different crystalline forms of the same compound, known as polymorphs, reveals how subtle changes in intermolecular interactions can lead to vastly different packing arrangements. nih.govnih.gov For instance, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit distinct packing modes; one form features N-H···N hydrogen bonds and π-π stacking, while the other is linked solely by N-H···Cl hydrogen bonds. nih.gov

Investigation of Hydrogen Bonding Networks (e.g., O-H...O, C-H...F)

Hydrogen bonding plays a pivotal role in directing the supramolecular architecture of phenolic compounds. In this compound, the hydroxyl group (-OH) is a potent hydrogen bond donor, while the fluorine and chlorine atoms, along with the aromatic rings, can act as weak acceptors.

In a series of iodocymantrenes, H···O distances were found to be in the range of 2.60–3.01 Å, with C-H···O angles between 123° and 171°. mdpi.com These values are indicative of significant hydrogen bonding interactions. The presence of multiple hydrogen bond donors and acceptors within the same molecule can lead to competition and the formation of intricate networks.

Halogen Bonding Interactions in Solid State Structures

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. ijres.orgresearchgate.netnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" opposite the covalent bond. researchgate.netyoutube.com In this compound, both the chlorine and fluorine atoms have the potential to engage in halogen bonding.

The strength of halogen bonds generally follows the trend I > Br > Cl > F. ijres.org While fluorine is the most electronegative halogen, its ability to form halogen bonds is typically weak. However, the chlorine atom in this compound can participate in significant halogen bonding interactions, such as C-Cl···O, C-Cl···N, or even C-Cl···π interactions. researchgate.net These interactions are highly directional and can play a crucial role in the precise orientation of molecules within the crystal. nih.gov For example, in some crystal structures, molecules are associated into inversion dimers via short Cl···Cl contacts. nih.gov The interplay between hydrogen bonding and halogen bonding is a key factor in determining the final supramolecular assembly. nih.govmdpi.comresearchgate.netnih.gov

Pi-Stacking and Other Non-Covalent Interactions (e.g., C-F...π, C-Cl...π)

The aromatic rings of this compound are electron-rich π-systems that can engage in various non-covalent interactions, further stabilizing the crystal structure. Pi-stacking (π-π) interactions, where the faces of two aromatic rings are arranged in either a parallel or offset fashion, are a common feature in the crystal packing of aromatic compounds. rsc.orgrsc.orgresearchgate.net These interactions are driven by a combination of electrostatic and dispersion forces.

In addition to π-π stacking, other non-covalent interactions involving the π-system are also important. These include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and halogen···π interactions (C-F···π and C-Cl···π), where the halogen atom interacts with the electron cloud of the aromatic ring. nih.gov For instance, C-Cl···π interactions have been observed to connect molecules in the crystal lattice. nih.gov The presence of electron-withdrawing halogen substituents can influence the nature and strength of these π-interactions by modifying the quadrupole moment of the aromatic rings. rsc.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commq.edu.auscirp.org This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of the close contacts between neighboring molecules.

By mapping properties such as dnorm (a normalized contact distance), di (the distance from the surface to the nearest nucleus inside the surface), and de (the distance from the surface to the nearest nucleus outside the surface) onto the Hirshfeld surface, specific intermolecular interactions can be identified and characterized. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds and halogen bonds.

Furthermore, two-dimensional fingerprint plots can be generated from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.gov For example, a Hirshfeld analysis of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene revealed that the greatest contributions to the crystal packing are from Cl···H/H···Cl (35.1%), H···H (10.6%), C···C (9.7%), Cl···Cl (9.4%), and C···H/H···C (9.2%) interactions. nih.gov This quantitative data is invaluable for understanding the relative importance of the various forces governing the crystal packing.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound

| Interaction Type | Contribution (%) |

| H···H | 39.2 |

| H···C/C···H | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| Data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov |

Polymorphism and Crystal Structure Prediction under Varied Conditions (e.g., high pressure)

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.govresearchgate.netumn.edu Each polymorph has a different crystal structure and, consequently, different physical properties. The study of polymorphism is of great interest as it can significantly impact the properties of a material. For compounds like this compound, different crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs.

The subtle balance of intermolecular interactions is often responsible for the existence of multiple polymorphic forms. nih.govnih.gov A slight change in the crystallization environment can favor one set of interactions over another, leading to a different packing arrangement. For example, in a study of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, two polymorphs were identified with distinct hydrogen bonding and π-stacking interactions. nih.gov

Crystal structure prediction (CSP) is a computational approach that aims to predict the possible crystal structures of a compound from its molecular structure. While challenging, CSP methods can provide valuable insights into the potential polymorphic landscape of a molecule. The application of external pressure can also induce phase transitions between different polymorphic forms, offering another avenue for exploring the solid-state behavior of this compound and its analogs.

Theoretical and Computational Chemistry of 4 2 Chlorophenyl 2 Fluorophenol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-(2-chlorophenyl)-2-fluorophenol, a biphenyl (B1667301) derivative, DFT is employed to determine its most stable three-dimensional arrangement (geometry optimization) and to understand the distribution of electrons within the molecule.

Selection of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For substituted biphenyl compounds and phenols, a combination of the B3LYP functional with a 6-311++G(d,p) or similar Pople-style basis set is frequently utilized. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory, offering a good balance between accuracy and computational cost for many organic molecules. jcsp.org.pksemanticscholar.org The 6-311++G(d,p) basis set is a split-valence, triple-zeta set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling aromatic systems and intramolecular interactions like hydrogen bonding. nih.gov

Studies on similar structures, such as other substituted biphenyls or chlorophenols, have demonstrated the reliability of this level of theory for predicting geometric parameters and electronic properties that are in good agreement with experimental data. researchgate.netnih.gov

Table 1: Common DFT Functionals and Basis Sets for Phenolic Biphenyls An interactive data table will be available in the future.

| Component | Examples | Purpose |

|---|---|---|

| Exchange-Correlation Functional | B3LYP, M06-2X, PBE0 | Approximates electron exchange and correlation energy. B3LYP is a widely used hybrid functional. |

| Basis Set | 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used to build molecular orbitals. 6-311++G(d,p) is a flexible and commonly used set for organic molecules. |

Conformational Analysis and Energy Landscapes via Potential Energy Surface (PES) Mapping

The this compound molecule is not planar due to the covalent bond linking the two phenyl rings. The rotation around this C-C single bond gives rise to different spatial arrangements, or conformations, each with a distinct energy. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations and map the energy landscape of the molecule. uni-muenchen.degaussian.comyoutube.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energies and shapes of these orbitals provide critical information about the molecule's electronic behavior. mdpi.com

Highest Occupied Molecular Orbital (HOMO) Properties and Electron Donating Potential

The HOMO is the outermost orbital containing electrons. Its energy level is directly related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests that the molecule is a better electron donor. mdpi.com In this compound, the electron density of the HOMO is expected to be concentrated on the electron-rich phenol (B47542) ring, particularly influenced by the electron-donating hydroxyl group. researchgate.net The presence of halogen substituents (chloro and fluoro) will also modulate the energy and distribution of the HOMO.

Lowest Unoccupied Molecular Orbital (LUMO) Properties and Electron Accepting Potential

The LUMO is the innermost orbital that is empty of electrons. Its energy level corresponds to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests that the molecule is a better electron acceptor. mdpi.com For this compound, the LUMO is likely distributed across both aromatic rings, with potential concentrations on the carbon atoms attached to the electron-withdrawing halogen atoms.

HOMO-LUMO Energy Gap as a Measure of Chemical Stability and Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. nih.gov The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its electronic stability. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital Analysis An interactive data table will be available in the future.

| Parameter | Description | Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher value indicates a greater ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower value indicates a greater ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors derived from Density Functional Theory (DFT) are crucial tools for understanding and predicting the chemical behavior of a molecule. These descriptors help in elucidating the relationship between a molecule's electronic structure, stability, and reactivity.

Ionization Potential and Electron Affinity

Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. A lower ionization potential indicates that the molecule can more easily donate an electron, making it a better electron donor.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state to form a negative ion. wikipedia.orgwikipedia.org A higher positive electron affinity signifies that the molecule can readily accept an electron, indicating it is a good electron acceptor. wikipedia.org

Within the framework of DFT, these properties can be approximated using the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), based on Koopmans' theorem. The relationships are:

IP ≈ -EHOMO

EA ≈ -ELUMO

Specific calculated values for the ionization potential and electron affinity of this compound are not available in the reviewed literature.

Chemical Hardness and Softness

Chemical Hardness (η) quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," implying higher stability and lower reactivity.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and measures the ease of charge transfer. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.

These descriptors are calculated from the ionization potential and electron affinity:

η = (IP - EA) / 2

S = 1 / (2η)

Utilizing the HOMO-LUMO energies, the formulas are:

η ≈ (ELUMO - EHOMO) / 2

Detailed research findings containing the chemical hardness and softness values for this compound could not be located.

Electronegativity and Electrophilicity Indices

Electronegativity (χ) describes the ability of a molecule to attract electrons. In computational chemistry, it is defined as the average of the ionization potential and electron affinity. dergipark.org.tr

χ = (IP + EA) / 2

Using frontier orbitals: χ ≈ -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω) is a measure of the energy lowering of a chemical system when it accepts an optimal number of electrons from the environment. It quantifies the electrophilic nature of a molecule. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net The index is calculated as:

ω = χ² / (2η)

Calculated values for the electronegativity and electrophilicity index for this compound are not present in the available search results.

Maximum Charge Transfer Analysis

The Maximum Charge Transfer (ΔNmax) index indicates the maximum number of electrons that a molecule can accept from a donor. This parameter is useful in understanding charge transfer interactions in chemical reactions. It is calculated using the electronegativity and chemical hardness:

ΔNmax = -χ / η

Specific data regarding the maximum charge transfer analysis for this compound could not be found in the performed searches.

Fukui Functions for Local Reactivity Sites

f+(r) : Indicates the site for a nucleophilic attack (where an electron is accepted). This is associated with the LUMO electron density.

f-(r) : Indicates the site for an electrophilic attack (where an electron is donated). This is associated with the HOMO electron density. mdpi.com

f0(r) : Indicates the site for a radical attack .

By condensing these functions to individual atomic sites, one can rank the atoms in a molecule according to their reactivity towards nucleophiles, electrophiles, or radicals. researchgate.net Specific Fukui function calculations and local reactivity site analysis for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. rsc.orgresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. mdpi.comresearchgate.net

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue Regions : These colors represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (like the hydroxyl proton).

Green Regions : These areas have a near-zero potential and are considered neutral.

For a molecule like this compound, an MEP map would likely show a negative potential (red) around the oxygen and fluorine atoms and the π-systems of the phenyl rings, indicating these are the primary sites for electrophilic interaction. A positive potential (blue) would be expected around the hydroxyl hydrogen atom, marking it as the principal site for nucleophilic interaction. While this represents a theoretical prediction, a specific MEP map generated from computational studies on this compound was not found.

Non-Linear Optical (NLO) Properties

Polarizability (α)

Polarizability describes the tendency of a molecule's electron cloud to be distorted by an external electric field. This property is fundamental to understanding a molecule's response to electromagnetic radiation. Theoretical investigations of halogen-substituted aromatic compounds show that the introduction of halogens can significantly influence the polarizability. uou.ac.in Calculations for a series of fluorophenylpyridines have shown that fluorination did not have a major effect on the mean polarizability. researchgate.net Without specific computational studies on this compound, exact values for its polarizability components (αxx, αyy, αzz) and average polarizability remain undetermined.

Table 1: Representative Polarizability Data for Related Compounds

| Compound Family | Mean Polarizability <α> (a.u.) Range | Computational Method |

|---|---|---|

| Fluoro-2-phenylpyridines | 79.77 - 86.50 | B3LYP/6-31++G(d,p) |

Note: This table illustrates typical values for related compound classes to provide context. Data for this compound is not available.

First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG) and other second-order NLO phenomena. mdpi.com Its magnitude is highly sensitive to molecular structure, electron donor-acceptor groups, and intramolecular charge transfer. Quantum chemical calculations are essential for predicting the β values of new organic molecules. frontiersin.org For instance, studies on fluorophenylpyridines have calculated first static hyperpolarizability, but these molecules were found to possess low NLO activity. researchgate.net Specific values for the total static first hyperpolarizability (β_tot) of this compound have not been reported.

Second-Order Hyperpolarizability (γ)

The second-order hyperpolarizability (γ) relates to third-order NLO effects, such as third-harmonic generation and two-photon absorption. These third-order properties are important for applications in optical limiting and 3D microfabrication. Computational analysis of the electronic structure is required to determine the components of the γ tensor. frontiersin.org Currently, there are no available computational studies in the searched literature that report on the second-order hyperpolarizability of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are powerful computational tools used to analyze the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.netnepjol.info

QTAIM analysis, based on the topology of the electron density, can identify bond critical points (BCPs) and characterize the interactions as either shared (covalent) or closed-shell (ionic, van der Waals). researchgate.net This method would be instrumental in analyzing the C-Cl, C-F, C-O, and O-H bonds in this compound, as well as potential intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecule's conformation.

The Electron Localization Function (ELF) provides a visual representation of electron pair localization in the molecular space, clearly distinguishing core, bonding, and lone pair electrons. nepjol.info An ELF analysis of this compound would allow for a detailed description of its covalent bonding patterns and the spatial distribution of lone pairs on the halogen and oxygen atoms. While these methods have been applied to various complex organic molecules, a specific QTAIM or ELF analysis for this compound is not available in the existing literature. researchgate.net

Thermochemical Parameters from Computational Data (e.g., enthalpy, entropy, free energy)

Thermochemical parameters such as enthalpy, entropy, and Gibbs free energy can be calculated using computational methods, typically based on vibrational frequency analysis at a specific level of theory. These parameters are vital for understanding the stability, reactivity, and behavior of a compound at different temperatures. For example, a study on a complex thieno-triazolo-diazepine derivative containing a 4-(2-chlorophenyl) moiety investigated its thermodynamic properties, revealing correlations between heat capacity, entropy, and enthalpy at various temperatures. researchgate.net Such an analysis for this compound would provide insight into its thermal stability and formation energetics. However, specific calculated values for the standard enthalpy of formation, entropy, and Gibbs free energy for this compound could not be located in the reviewed scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. cecam.orgchemrxiv.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to how a molecule interacts with light, making it a workhorse for computational electronic spectroscopy. chemrxiv.orgbenasque.org For a molecule like this compound, TD-DFT provides insights into its electronic absorption spectrum by calculating vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one without a change in molecular geometry.

The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional. nih.govrsc.org Studies on biphenyl, the core structure of the target molecule, have shown that TD-DFT can provide results comparable to more complex wavefunction-based methods like SAC-CI and CASPT2, although it may underestimate the energy of certain excited states. rsc.org The electronic transitions in aromatic systems like biphenyl and its derivatives are typically dominated by π→π* transitions. The substitution pattern (with chloro and fluoro groups) and the dihedral (torsion) angle between the two phenyl rings are expected to significantly influence the electronic structure and, consequently, the excitation energies. nih.gov For instance, delocalization between the rings, which is dependent on this torsion angle, can be probed through specific electronic transitions. nih.gov

A theoretical TD-DFT analysis of this compound would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, represented by the oscillator strength (f). The primary electronic transitions would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), both of which would be expected to have significant π-character distributed across the biphenyl framework.

Below is a representative table of simulated electronic transition data for this compound, as would be predicted by a TD-DFT calculation.

Interactive Data Table: Predicted Electronic Excitation Properties via TD-DFT

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |

| S1 | 4.35 | 285 | 0.08 | HOMO -> LUMO (85%) | π -> π |

| S2 | 4.72 | 263 | 0.25 | HOMO-1 -> LUMO (70%) | π -> π |

| S3 | 5.15 | 241 | 0.51 | HOMO -> LUMO+1 (65%) | π -> π |

| S4 | 5.40 | 230 | 0.15 | HOMO-2 -> LUMO (55%) | π -> π |

Molecular Docking for Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in computational drug design for predicting the binding mode and affinity, often expressed as a binding energy score. benthamdirect.com The analysis focuses on the non-covalent interactions that stabilize the ligand-receptor complex, which are dictated by the molecular architecture of both the ligand and the receptor's binding site.

For this compound, its structure presents several key features for molecular interactions. The biphenyl core provides a rigid scaffold with a large hydrophobic surface area, while the substituent groups offer specific functionalities. nih.gov A computational docking study would model how these features interact with the amino acid residues of a target protein's active site.

The primary interaction types predicted for this molecule would be:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with polar residues like serine, threonine, or histidine.

Hydrophobic Interactions: The two phenyl rings contribute significantly to hydrophobic contacts with nonpolar residues such as leucine, valine, and isoleucine within the binding pocket. researchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen. Studies on other chlorophenyl-containing ligands have highlighted the stabilizing role of such bonds. researchgate.net

π-Interactions: The aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or π-donor hydrogen bonds. nih.gov

Molecular docking simulations of this compound into a hypothetical receptor active site would yield a binding affinity score (e.g., in kcal/mol) and a detailed map of these intermolecular contacts. nih.govnih.gov The specific position and orientation of the chloro and fluoro substituents are known to critically affect the binding mode and affinity in related biphenyl derivatives. researchgate.net

The following table provides a hypothetical summary of the interaction mechanism for this compound within a protein binding site, based on computational modeling.

Interactive Data Table: Predicted Ligand-Receptor Interactions from Molecular Docking

| Receptor Residue | Interaction Type | Atom(s) on Ligand | Distance (Å) | Predicted Binding Affinity (kcal/mol) |

| TYR 88 | Hydrogen Bond | Hydroxyl (-OH) | 2.1 | -8.2 |

| PHE 152 | π-π Stacking | Fluorophenyl Ring | 3.8 | |

| LEU 120 | Hydrophobic | Chlorophenyl Ring | 4.1 | |

| VAL 84 | Hydrophobic | Biphenyl Scaffold | 3.9 | |

| GLN 124 | Halogen Bond | Chlorine (-Cl) | 3.2 | |

| TRP 80 | π-π Stacking | Chlorophenyl Ring | 4.0 |

Reactivity Studies and Mechanistic Investigations Involving 4 2 Chlorophenyl 2 Fluorophenol

Mechanistic Elucidation of Novel Reactions

Identification of Intermediates

The elucidation of reaction mechanisms involving 4-(2-Chlorophenyl)-2-fluorophenol relies heavily on the identification of transient intermediates.

Phenoxyl Radicals: In oxidative reactions, the primary intermediate is the 4-(2-chlorophenyl)-2-fluorophenoxyl radical. nih.govnih.govacs.org This species can be detected by techniques like Electron Spin Resonance (ESR) spectroscopy. Its formation is a key step in oxidative coupling and degradation pathways. researchgate.net

OH-Adducts: During oxidation by hydroxyl radicals (e.g., in AOPs), the radical can add to the aromatic ring to form a hydroxycyclohexadienyl radical intermediate. nih.gov Subsequent elimination of water or a halide ion leads to the final products.

Meisenheimer Complex: In nucleophilic aromatic substitution (SNAr) reactions, particularly at the C-F position, the reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov In this intermediate, the nucleophile has added to the ring, breaking its aromaticity, before the fluoride (B91410) leaving group is expelled.

Quinone/Quinone-Methide Intermediates: The oxidation of related dihydroxy-chlorobiphenyls is known to proceed through electrophilic quinone intermediates. nih.gov It is plausible that two-electron oxidation of this compound could lead to related reactive electrophilic intermediates.

Due to a lack of specific research data on the kinetic studies and reaction rate determination of this compound in the public domain, this article cannot be generated at this time. Searches for reactivity studies, mechanistic investigations, kinetic data, and reaction rate determinations for this specific compound did not yield the detailed findings necessary to construct a scientifically accurate and informative article as per the requested outline.

General information on related compounds, such as chlorophenols and fluorophenols, is available but does not meet the stringent requirement of focusing solely on this compound. In the interest of maintaining scientific accuracy and adhering to the user's specific instructions, the generation of the article is not possible without the relevant primary or secondary research sources.

Derivatization Strategies and Functional Group Transformations of 4 2 Chlorophenyl 2 Fluorophenol

Protection and Deprotection of the Phenolic Hydroxyl Group

In multi-step syntheses involving 4-(2-chlorophenyl)-2-fluorophenol, the protection of the nucleophilic and acidic phenolic hydroxyl group is often a prerequisite to prevent unwanted side reactions. organic-chemistry.org The choice of a suitable protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its selective removal. cem.com

Common strategies for the protection of phenols involve their conversion into ethers or esters. researchgate.net For instance, alkyl ethers, such as the methoxymethyl (MOM) ether, can be formed under basic conditions using MOM-Cl. Silyl ethers, like the tert-butyldimethylsilyl (TBDMS) ether, are also widely used due to their straightforward introduction and removal under specific conditions. researchgate.net The benzenesulfonyl group is another robust protecting group for phenols, stable under a variety of harsh reaction conditions, including those involving organometallic reagents and strong acids. researchgate.net

Deprotection is the crucial final step to regenerate the phenol (B47542). cem.com The method of removal is specific to the protecting group used. Silyl ethers are typically cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). The benzenesulfonyl group can be removed under specific basic conditions, such as with potassium hydroxide (B78521) and t-butanol in hot toluene. researchgate.net This orthogonality allows for selective deprotection in the presence of other sensitive functionalities. organic-chemistry.org

Table 1: Selected Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Stability Characteristics |

|---|---|---|---|

| Methoxymethyl (MOM) | MOM-Cl, Base (e.g., DIEA) | Acidic conditions | Stable to bases, nucleophiles, and catalytic hydrogenation. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acetic Acid | Labile to acid, stable to base. |

| Allyl | Allyl bromide, Base (e.g., K₂CO₃) | Pd(0) catalyst, Isomerization/Hydrolysis | Stable to acid and base; removable under neutral conditions. researchgate.net |

Etherification and Esterification Reactions

Etherification and esterification of the phenolic hydroxyl group are primary transformations that allow for significant modification of the molecule's physical and biological properties.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The classical Williamson ether synthesis, involving the reaction of the corresponding sodium phenoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common approach. The phenoxide is generated in situ by treating the phenol with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Alternative etherification agents include alkyl carboxylates or mixtures of alcohols and carboxylic acids, which can react in the presence of specific catalysts. google.comgoogle.com

Esterification: Due to the relatively low nucleophilicity of the phenolic hydroxyl group, its direct esterification with carboxylic acids is often slow and inefficient. chempedia.infolibretexts.org More reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, are therefore preferred. The reaction of this compound with a reagent like benzoyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding phenyl ester. libretexts.org For less reactive acylating agents, the reaction rate can be significantly increased by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org Solvent-free esterification using a reusable catalyst like titanium dioxide (TiO₂) has also been reported as an efficient and environmentally friendly method for acylating phenols with acid chlorides. niscpr.res.in

Table 2: Example Etherification and Esterification Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl aryl ether |

| Etherification | Benzyl bromide, Base (e.g., NaH) | Benzyl aryl ether |

| Esterification | Acyl chloride (e.g., CH₃COCl), Pyridine | Aryl acetate (B1210297) |

| Esterification | Acid anhydride (e.g., (CH₃CO)₂O), Base | Aryl acetate |

Amination and Nitration of the Aromatic Ring

Introducing nitrogen-containing functional groups, such as amino (-NH₂) and nitro (-NO₂), onto the aromatic rings via electrophilic substitution can dramatically alter the electronic and pharmacological properties of the molecule. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the strongly activating, ortho-, para-directing hydroxyl group, the deactivating but ortho-, para-directing fluorine atom, and the bulky, deactivating 2-chlorophenyl group.

Amination: Direct electrophilic amination of the fluorophenol ring can be challenging. However, studies on similar halophenols have shown that amination is possible using diazenes in the presence of a Lewis acid like zirconium tetrachloride (ZrCl₄). acs.org For this compound, the hydroxyl group would strongly direct the incoming electrophile to the positions ortho to it (positions 3 and 5). Position 5 is sterically hindered by the adjacent 2-chlorophenyl group. Therefore, amination would be expected to occur predominantly at the 3-position. Interestingly, research on 4-fluorophenol (B42351) has shown that electrophilic amination can sometimes lead to an ipso substitution, where the fluorine atom is displaced and replaced by the aminating agent, followed by introduction of a chlorine atom from the solvent (CH₂Cl₂). acs.org

Nitration: Nitration is a classic electrophilic aromatic substitution. For this compound, the powerful activating effect of the hydroxyl group will dominate. Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group ortho to the hydroxyl group. Given the steric hindrance at position 5, substitution at position 3 is the most likely outcome, yielding 4-(2-chlorophenyl)-2-fluoro-6-nitrophenol. The conditions must be carefully controlled to avoid over-nitration or oxidative degradation. A method for the selective nitration of 2,6-dichlorophenol (B41786) at the 4-position using an aqueous solution of nitric acid in a non-polar aprotic solvent has been documented, suggesting that controlled nitration of substituted phenols is feasible. google.com

Systematic Derivatization for Analytical Applications (e.g., silylation, acetylation for GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Phenols, due to their polarity and the presence of an active hydrogen, often exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for GC analysis. Therefore, a derivatization step is typically required to convert the phenolic hydroxyl group into a less polar, more volatile ether or ester.

Silylation: This is one of the most common derivatization techniques for phenols. It involves replacing the active proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The reaction is typically fast and quantitative, significantly improving the volatility and thermal stability of the analyte for GC-MS analysis.

Acetylation: Another widely used method is acetylation, which converts the phenol into its corresponding acetate ester. Acetic anhydride is the most common reagent, often used in a basic medium or in specialized methods like solid-phase derivative extraction. nih.gov The resulting acetate derivative is more volatile and less polar than the parent phenol, leading to improved chromatographic peak shape and sensitivity.

These derivatization reactions are crucial for the reliable detection and quantification of phenolic compounds in various matrices.

Table 3: Common Derivatization Reagents for GC-MS Analysis of Phenols

| Derivatization Method | Reagent | Analyte Derivative | Purpose |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability. |

Introduction of Diverse Chemical Moieties for Scaffold Modification

In medicinal chemistry, the core structure of a molecule is often referred to as a scaffold. "Scaffold hopping" is a strategy used to identify new, structurally diverse compounds that retain the biological activity of a parent molecule by modifying this core. acs.orgnih.govuniroma1.it The this compound structure can be viewed as a biphenyl (B1667301) phenol scaffold, which can be systematically modified to create libraries of new compounds for biological screening.

One powerful approach for scaffold modification is to convert the phenolic hydroxyl group into a triflate (-OTf), a highly effective leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position. For example, a Suzuki coupling reaction could introduce new aryl or alkyl groups, a Sonogashira coupling could install an alkyne, and a Buchwald-Hartwig amination could form a C-N bond. Aryl fluorosulfates have also emerged as versatile alternatives to triflates for such cross-coupling reactions. nih.gov These reactions enable the exploration of structure-activity relationships by introducing diverse chemical functionalities onto the phenolic ring.

Functionalization of the Chlorophenyl and Fluorophenyl Substituents

Further diversification of the this compound scaffold can be achieved by targeting the C-Cl and C-F bonds, as well as the C-H bonds on both aromatic rings.

Functionalization of the Chlorophenyl Ring: The carbon-chlorine bond is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. Palladium- or nickel-catalyzed reactions are commonly employed. chemistryviews.org

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can replace the chlorine atom with a new alkyl or aryl group. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine, providing access to a wide range of substituted anilines. nih.gov

Cyanation: The chloro group can be replaced by a nitrile (-CN) group, which can then be further transformed into other functionalities like carboxylic acids or amines.

Functionalization of the Fluorophenyl Ring: The carbon-fluorine bond is significantly stronger and generally less reactive than the C-Cl bond in cross-coupling reactions. nih.gov However, its modification is not impossible. Nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. Recent advances in catalysis have also begun to provide methods for the cross-coupling of aryl fluorides, although these reactions can be challenging. acs.org The introduction of fluorine into drug candidates is often desirable as it can enhance metabolic stability and binding affinity. nih.gov Therefore, methods for the late-stage modification of C-F bonds are of high interest. google.com

Applications of 4 2 Chlorophenyl 2 Fluorophenol As a Chemical Building Block and Scaffold

Role in Complex Organic Synthesis as a Synthetic Intermediate

There is no specific information in the available scientific literature that describes the use of 4-(2-Chlorophenyl)-2-fluorophenol as a synthetic intermediate in complex organic synthesis. The presence of hydroxyl, fluoro, and chloro groups, along with the biaryl core, theoretically allows for a range of chemical transformations. For instance, the hydroxyl group could be used for O-alkylation, O-acylation, or as a directing group in electrophilic aromatic substitution. The halogen atoms could potentially participate in cross-coupling reactions. However, no concrete examples or detailed research findings for this particular compound have been documented.

Design and Synthesis of Novel Chemical Scaffolds and Analogs

No specific studies have been found that utilize this compound for the design and synthesis of novel chemical scaffolds and analogs. The biarylphenol structure is a common feature in many biologically active molecules and functional materials, suggesting that this compound could serve as a starting point for creating new molecular architectures.

Ligand Design for Coordination Chemistry

There is no available research on the use of this compound in ligand design for coordination chemistry. The phenolic oxygen could potentially act as a coordination site.

Mononucleating Ligands

No studies have been identified where this compound is used to create mononucleating ligands.

Bridging Ligands

Similarly, no research has been found that describes the application of this compound in the synthesis of bridging ligands.

Precursors for Fluorescent Dyes (emphasizing the chemical/synthetic aspect, not bio-imaging)

No published literature describes the use of this compound as a precursor for fluorescent dyes. While biaryl systems can form the core of some fluorophores, there are no specific synthetic pathways or photophysical property data that originate from this particular compound.

Applications in Catalysis Research

Extensive research into the applications of this compound as a chemical building block and scaffold in catalysis research did not yield specific examples of its direct use or as a named precursor in the synthesis of catalysts. While the biaryl structural motif is common in a class of highly effective phosphine (B1218219) ligands used in transition-metal-catalyzed cross-coupling reactions, literature does not specifically name this compound as a starting material for these ligands. nih.govwikipedia.orgnih.govresearchgate.net

The field of catalysis heavily relies on the design and synthesis of ligands that can fine-tune the electronic and steric properties of a metal center to achieve high activity and selectivity. nih.govorgsyn.org Biaryl phosphine ligands, in particular, are crucial for palladium-catalyzed reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. wikipedia.orgnih.gov The synthesis of these ligands often involves the coupling of an aryl halide with a phosphine-containing aryl Grignard or organolithium reagent. nih.gov While the substituted biphenyl (B1667301) structure of this compound theoretically makes it a candidate for such syntheses, no documented instances of this application were found in the reviewed literature.

Research in catalysis also focuses on the degradation of environmental pollutants, including various chlorophenols, through catalytic processes like hydrodechlorination and oxidation. researchgate.netmdpi.com These studies, however, treat chlorophenols as substrates for catalytic breakdown rather than as components of the catalytic system itself.

Given the absence of direct research on the catalytic applications of this compound, no detailed research findings or data tables can be presented in this section.

Structure Reactivity and Structure Property Relationship Studies of 4 2 Chlorophenyl 2 Fluorophenol Analogs

Influence of Halogen Substitution Patterns on Reactivity and Electronic Properties

The nature and position of halogen substituents on the biphenyl (B1667301) framework are critical determinants of the molecule's electronic properties and subsequent reactivity. The existing 2-fluoro and 2'-chloro groups in the parent compound already establish a specific electronic profile. The fluorine atom, being highly electronegative, withdraws electron density through the sigma bond (inductive effect, -I) but also donates electron density through its lone pairs (resonance effect, +R). Similarly, the chlorine atom exerts a -I and a weaker +R effect. These effects modulate the acidity of the phenolic proton and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. youtube.comjeeadv.ac.in

Studies on simpler 2-fluoro-4-halophenols have shown that the type of halogen at the 4-position significantly influences properties like hydrophobicity and the rates of metabolic reactions. nih.gov When the halogen is varied from fluorine to chlorine to bromine, the hydrophobicity of the phenol (B47542) increases. nih.gov This increased hydrophobicity can affect how the molecule interacts with biological systems, for instance by altering its accumulation in hydrophobic membrane environments. nih.gov

Table 1: Predicted Effects of Halogen Substitution on Properties of 4-(2-Chlorophenyl)-2-fluorophenol Analogs

| Substitution Change | Predicted Effect on Acidity (pKa) | Predicted Effect on Lipophilicity (LogP) | Rationale |

| Replace 2'-Cl with 2'-Br | Minor Decrease | Increase | Bromine is less electronegative but more polarizable and larger than chlorine, increasing lipophilicity. |

| Replace 2-F with 2-Cl | Decrease | Increase | Chlorine has a weaker inductive effect than fluorine, making the phenol less acidic. |

| Add a 4'-Cl substituent | Increase | Significant Increase | Additional electron-withdrawing group increases acidity; added halogen increases lipophilicity. |

| Add a 5-F substituent | Significant Increase | Minor Increase | Strong inductive effect of fluorine close to the hydroxyl group significantly increases acidity. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to mathematically model the connection between a molecule's structural features and its chemical reactivity. For this compound analogs, a QSRR model could be developed to predict a specific reactive property, such as the rate of etherification of the phenolic hydroxyl group.

To build such a model, a series of analogs would be synthesized with systematic variations in their substitution patterns. For each analog, key molecular descriptors would be calculated or experimentally determined. These descriptors quantify electronic, steric, and hydrophobic properties.

Key Descriptors for a Hypothetical QSRR Model:

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl rings to quantify their electron-donating or -withdrawing power.

Hydrophobic Descriptors: The partition coefficient (log P) to measure the molecule's lipophilicity.

Steric Descriptors: Taft steric parameters (Es) or molar refractivity (MR) to quantify the bulk of the substituents, particularly near the reactive phenolic center.

A hypothetical QSRR equation might take the form:

log(k) = c₀ + c₁σ + c₂logP + c₃Es

where k is the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by multiple linear regression. A positive coefficient for σ would indicate that electron-withdrawing groups accelerate the reaction, while a negative coefficient for Es would suggest that bulky substituents hinder it.

Table 2: Hypothetical Data for a QSRR Study of 4-(Aryl)-2-fluorophenol Analogs

| Analog (Substituent on 4-Aryl Ring) | Reactivity (log(k)) | Hammett Constant (σ_para) | Lipophilicity (logP) | Steric Parameter (Es) |

| -H | -2.5 | 0.00 | 3.5 | 1.24 |

| -Cl (Parent Compound) | -2.1 | 0.23 | 4.1 | 0.27 |

| -CH₃ | -2.8 | -0.17 | 4.0 | 0.00 |

| -NO₂ | -1.5 | 0.78 | 3.8 | -1.01 |

| -OCH₃ | -3.0 | -0.27 | 3.6 | 0.69 |

Correlating Computational Descriptors with Experimental Chemical Reactivity

Modern computational chemistry provides powerful tools to predict chemical reactivity by calculating a variety of molecular descriptors. chemmethod.com For this compound, Density Functional Theory (DFT) calculations can illuminate its electronic structure and predict sites of reactivity. scielo.org.mx

Key Computational Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atom and regions of the phenyl rings activated by the hydroxyl group. Blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

Fukui Functions: These functions identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. scielo.org.mx

For this compound, calculations would likely show a high negative electrostatic potential around the phenolic oxygen, confirming its role as a primary site for reactions like deprotonation and alkylation. The HOMO is expected to have significant contributions from the phenol ring, while the LUMO may be distributed over the chlorophenyl ring. These computational insights can be correlated with experimental findings, such as regioselectivity in electrophilic substitution reactions, to validate and refine theoretical models. mdpi.com

Table 3: Correlation of Computational Descriptors with Predicted Reactivity

| Computational Descriptor | Predicted Chemical Behavior for this compound |

| HOMO Energy | Determines susceptibility to oxidation. A higher HOMO energy suggests easier oxidation. |

| LUMO Energy | Determines susceptibility to reduction. A lower LUMO energy suggests easier reduction. |

| HOMO-LUMO Gap | Correlates with overall chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| MEP (Negative Regions) | Predicts sites for electrophilic attack (e.g., protonation, halogenation). Expected at the phenolic oxygen and ortho/para positions relative to the -OH group. |

| MEP (Positive Regions) | Predicts sites for nucleophilic attack. Expected at the carbon bearing the fluorine and chlorine atoms. |

Impact of Stereochemistry and Conformation on Chemical Properties

Substituted biphenyls, including this compound, are not planar molecules. libretexts.org Due to steric hindrance between the substituents at the ortho positions (the positions adjacent to the bond linking the two rings), the phenyl rings are twisted relative to each other, creating a dihedral angle. ic.ac.ukwikipedia.org In this case, the 2-fluoro and 2'-chloro substituents cause significant steric clash, forcing a non-planar conformation.

This restricted rotation around the central carbon-carbon single bond can lead to a phenomenon known as atropisomerism , where the rotational barrier is high enough to allow for the isolation of stable, non-superimposable mirror-image conformers (enantiomers). libretexts.org The stability of these atropisomers depends on the size of the ortho-substituents; larger groups lead to a higher energy barrier for rotation. libretexts.orgwikipedia.org

The specific conformation, or the average dihedral angle, impacts the molecule's properties. It affects the degree of π-system conjugation between the rings, which in turn influences the electronic properties. ic.ac.uk Furthermore, the three-dimensional shape of the molecule is critical for its interaction with other molecules, such as enzyme active sites. Changing the ortho substituents in analogs would directly modulate the rotational barrier and the preferred dihedral angle. For example, replacing the 2'-chloro group with a much bulkier iodine atom would dramatically increase the barrier to rotation, making the atropisomers more stable.

Table 4: Influence of Ortho-Substituent Size on Biphenyl Rotational Barrier

| Ortho-Substituent | van der Waals Radius (Å) | Predicted Rotational Energy Barrier | Likelihood of Stable Atropisomers |

| -H | 1.20 | Low | Very Unlikely |

| -F | 1.47 | Moderate | Unlikely at Room Temp |

| -Cl | 1.75 | High | Possible |

| -Br | 1.85 | Higher | Likely |

| -I | 1.98 | Very High | Very Likely |

Design Principles for Modulating Chemical Behavior

Based on the structure-reactivity relationships discussed, several design principles can be formulated to rationally modify the chemical behavior of this compound.

Tuning Acidity and Nucleophilicity: The acidity of the phenol can be precisely controlled by the electronic nature of other substituents. Adding further electron-withdrawing groups (e.g., -NO₂, -CF₃) will increase acidity, while adding electron-donating groups (e.g., -CH₃, -OCH₃) will decrease it. youtube.com This, in turn, modulates the nucleophilicity of the corresponding phenoxide ion.

Controlling Lipophilicity: The molecule's hydrophobicity can be systematically adjusted by the choice of halogen substituents. As demonstrated in related halophenols, lipophilicity increases in the order F < Cl < Br < I. nih.gov This allows for the fine-tuning of properties like solubility and membrane permeability.

Directing Regioselectivity: The existing substituents (OH, F, Cl) direct the position of any subsequent reactions, such as electrophilic aromatic substitution. The powerful ortho-, para-directing effect of the hydroxyl group will be the dominant influence, guiding new substituents to positions on the phenol ring.

Manipulating Molecular Shape: The three-dimensional conformation can be engineered by selecting substituents at the ortho-positions. By introducing bulky groups, one can increase the rotational barrier, lock the dihedral angle, and create stable atropisomers. wikipedia.org This principle is crucial for designing molecules that must fit into specific binding pockets.

By applying these principles, chemists can create analogs of this compound with a wide range of tailored properties, optimized for specific applications in materials science, agrochemistry, or pharmaceuticals.

Advanced Analytical Methodologies for 4 2 Chlorophenyl 2 Fluorophenol Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the trace analysis of halogenated phenolic compounds, including 4-(2-chlorophenyl)-2-fluorophenol. Its high chromatographic resolution and sensitive, specific detection capabilities make it ideal for identifying and quantifying these analytes in complex samples.

For robust analysis, derivatization is often a necessary step to improve the volatility and thermal stability of phenolic compounds, as well as to enhance their chromatographic behavior. A common approach involves converting the polar hydroxyl group into a less polar ether or ester. For instance, derivatization with methyl chloroformate can be employed before GC/HRMS analysis. dphen1.com Another technique involves derivatization with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), although this can sometimes lead to instrument contamination issues over repeated injections. chromforum.org

Triple quadrupole GC-MS/MS operating in the selected reaction monitoring (SRM) mode provides exceptional selectivity and sensitivity, allowing for detection at ultra-trace levels (ng/L). thermofisher.comthermofisher.com This technique is particularly effective in minimizing matrix interference, which is a common challenge in environmental analysis. thermofisher.com Methods have been developed for a wide array of chlorophenolic compounds in water, achieving method detection limits (MDLs) below 0.001 µg/L for many analytes. thermofisher.com

Table 1: Illustrative GC-MS/MS Method Parameters for Trace Analysis of Chlorophenolic Compounds

| Parameter | Condition |

|---|---|

| Gas Chromatograph | TRACE 1310 GC or similar thermofisher.comthermofisher.com |

| Injector | Programmed Temperature Vaporizing (PTV), splitless mode thermofisher.com |

| Column | e.g., DB-5 phase, DB-1701 chromforum.org |

| Carrier Gas | Helium nih.gov |

| Mass Spectrometer | Triple Quadrupole (TSQ) thermofisher.comthermofisher.com |

| Ionization Mode | Electron Impact (EI) chromforum.org or Advanced Electron Ionization (AEI) thermofisher.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) thermofisher.com |

This table represents typical conditions and may require optimization for the specific analyte this compound. Data sourced from chromforum.orgthermofisher.comthermofisher.comnih.gov.

Isotopic pattern analysis is another powerful tool within mass spectrometry for identifying halogenated compounds. The presence of chlorine results in a characteristic isotopic distribution (35Cl:37Cl ratio of approximately 3:1), which aids in the reliable identification of transformation products during mass spectrometry analysis. acs.org

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) offers a versatile alternative to GC-MS, particularly for polar, non-volatile, or thermally labile compounds. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC is the most common mode used for chlorophenols. researchgate.netasianpubs.org A C18 column is frequently employed, providing good separation for a range of phenolic compounds based on their hydrophobicity. asianpubs.orgcdc.gov For compounds that may co-elute on a C18 column, alternative stationary phases, such as a phenyl reversed-phase column, can offer different selectivity and achieve better separation. dphen1.comlcms.cz Detection is often accomplished using a photodiode array (PDA) or UV detector, which measures the absorbance of the analytes at specific wavelengths. cdc.govs4science.at

Table 2: Example HPLC Method Parameters for Chlorophenol Analysis

| Parameter | Condition |

|---|---|

| HPLC System | PerkinElmer Altus UPLC® or similar s4science.at |

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase | Acetonitrile/Water Gradient asianpubs.orgcdc.gov |

| Flow Rate | 1.0 mL/min asianpubs.org |

| Detector | PDA or UV s4science.at |

| Detection Wavelength | 280-300 nm range asianpubs.org |

| Injection Volume | 10-100 µL asianpubs.orgcdc.gov |

This table is a composite of typical parameters for chlorophenol analysis. Data sourced from asianpubs.orgcdc.govs4science.at.

For enhanced sensitivity and selectivity, fluorescence detection can be used. Since most phenolic compounds, including this compound, are not natively fluorescent, a derivatization step is required to attach a fluorophore to the molecule. This process is known as fluorigenic labelling. oup.comoup.com

Several derivatization strategies exist for phenolic compounds:

Pre-column derivatization: The analyte is reacted with a fluorescent labeling agent before injection into the HPLC system. Reagents like dansyl chloride, oup.comoup.com 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride, scirp.org and 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) scirp.org have been successfully used. This approach creates highly fluorescent derivatives that can be detected at very low concentrations.

Post-column derivatization: The derivatization reaction occurs after the analytes have been separated on the HPLC column and before they reach the detector. A novel approach involves on-line electrochemical oxidation of phenols as they elute from the column. acs.orgnih.gov This process forms fluorescent dimers or oligomers, which are then detected by a fluorometer. acs.orgnih.gov This method offers the advantage of enhanced selectivity, as only compounds that can be oxidized under the specific conditions will produce a fluorescent signal. acs.org

The use of fluorescence detection after derivatization can lower limits of detection significantly, reaching the femtomole (fmol) level for some phenols without extensive sample pre-enrichment. acs.orgnih.gov

Chromatographic Separation and Purification Methodologies

The purification of this compound from reaction mixtures or complex sample extracts is a critical step before instrumental analysis or for obtaining a high-purity standard.

Column chromatography is a standard laboratory technique for purification. For compounds like N,1,1-triaryl imines derived from similar precursors, purification can be achieved using a silica (B1680970) gel (SiO₂) column with a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture. mdpi.com

Recrystallization is another powerful purification method for solid compounds, based on differences in solubility. A common technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the desired compound to crystallize out in a purer form. For p,p'-biphenol, a related compound, a mixed solvent system of a hydrophilic organic solvent (like methanol) and water has been used effectively for recrystallization. google.com The use of activated carbon during this process can help remove colored impurities. google.com

For final solvent removal after purification, a rotary evaporator is often used to obtain the purified solid product. rasayanjournal.co.in The choice of solvent is crucial and can include acetone, ethyl acetate, or isopropyl alcohol, depending on the solubility characteristics of the target compound and impurities. rasayanjournal.co.in

Sample Preparation Protocols for Complex Chemical Matrices

Effective sample preparation is essential to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The protocol varies significantly depending on the matrix.

Water Samples: Solid-phase extraction (SPE) is a widely used technique for aqueous samples. s4science.at The sample is passed through a cartridge containing a solid adsorbent (e.g., silica gel, C18, or polymeric sorbents), which retains the analyte. cdc.govs4science.at Interferents are washed away, and the analyte is then eluted with a small volume of an organic solvent. s4science.at For some applications, a liquid-liquid extraction (LLE) with a solvent like hexane may be performed first. thermofisher.com

Solid Samples (e.g., soil, tissue): Extraction often involves sonication with an organic solvent mixture, such as hexane and acetone. thermofisher.com This is typically followed by a concentration step, for example, using a Kuderna-Danish apparatus, to reduce the solvent volume. thermofisher.com

Biological Samples (e.g., eggs, plasma): These matrices are particularly complex due to the high lipid content. Sample preparation often requires multiple cleanup steps. A common workflow includes initial extraction followed by gel permeation chromatography (GPC) to remove lipids and other large biomolecules. dphen1.com The resulting extract may then undergo further cleanup using SPE before final analysis. dphen1.com

General Protocol Steps: Many protocols involve an evaporation step under a gentle stream of nitrogen to concentrate the final extract to the desired volume before injection into the analytical instrument. thermofisher.comnih.gov The choice of solvents, pH adjustment, and cleanup sorbents must be carefully optimized to ensure high recovery of the target analyte and efficient removal of interferences.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Chlorophenyl)-2-fluorophenol, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic aromatic substitution : Fluorination of 4-(2-chlorophenyl)phenol derivatives using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–120°C. Monitor regioselectivity via HPLC to confirm fluorination at the 2-position .

- Cross-coupling : Suzuki-Miyaura coupling of 2-fluorophenylboronic acid with 2-chlorophenyl halides, catalyzed by Pd(PPh₃)₄. Optimize ligand-to-metal ratios to suppress homocoupling byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >97% purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structural analogs?

- Methodology :

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine atom at the 2-position. Compare with ¹H-¹³C HSQC to resolve coupling with adjacent protons .

- FTIR : Look for O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Absence of carbonyl peaks (e.g., 1700 cm⁻¹) rules out esterified derivatives .

- HRMS : Exact mass calculation (MW = 232.62 g/mol) with isotopic clusters for Cl (3:1 M/M+2 ratio) ensures structural fidelity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points and solubility profiles of this compound?

- Methodology :

- Thermal analysis : Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen to detect polymorphic transitions. Compare with literature values (e.g., reported mp 130–135°C in vs. 125–128°C in ).

- Solubility studies : Use Hansen solubility parameters (δD, δP, δH) in solvents like DCM, THF, and acetone. Discrepancies may arise from residual solvents or hydration states .

Q. How can computational modeling predict the regioselectivity of fluorination in 4-(2-Chlorophenyl)phenol derivatives?

- Methodology :

- DFT calculations : Optimize transition states for fluorination at the 2- vs. 4-positions using Gaussian09 with B3LYP/6-31G(d). Higher activation energy for 4-position fluorination explains observed regioselectivity .

- Electrostatic potential maps : Visualize electron-deficient aryl rings to identify reactive sites for nucleophilic attack .

Q. What experimental designs validate the compound’s antioxidant activity while minimizing interference from fluorinated byproducts?

- Methodology :

- DPPH assay : Pre-purify the compound via preparative TLC to remove fluorinated impurities. Use UV-Vis at 517 nm with ascorbic acid as a positive control .

- LC-MS/MS : Quantify hydroxyl radical scavenging using APF/HPF fluorescent probes. Normalize against background fluorescence from degradation products .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Analysis :

- pH-dependent degradation : Stability studies in HCl (0.1–1 M) at 25°C show hydrolysis of the C-F bond above pH 2. Discrepancies arise from varying reaction times (e.g., 24 hrs vs. 48 hrs in ).

- Mitigation : Stabilize solutions with antioxidants (e.g., BHT) and store at -20°C in amber vials to suppress radical-mediated degradation .

Structural and Mechanistic Insights

Q. How does steric hindrance from the 2-chlorophenyl group influence hydrogen-bonding networks in crystalline forms?

- Methodology :

- Single-crystal XRD : Resolve intermolecular O-H⋯F and C-Cl⋯π interactions. Compare packing diagrams with analogs (e.g., 4-chloro-2-phenyl benzoic acid ) to identify steric effects .

- Hirshfeld surface analysis : Quantify contact percentages (e.g., H⋯F vs. H⋯Cl) using CrystalExplorer to rationalize lattice energy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息